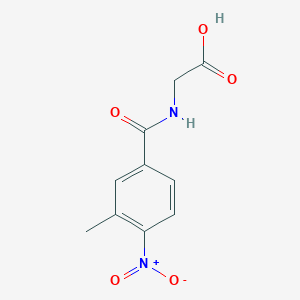

(3-Methyl-4-nitro-benzoylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methyl-4-nitro-benzoylamino)-acetic acid is an organic compound that belongs to the class of benzoylamino acids This compound is characterized by the presence of a benzoyl group attached to an amino acid moiety, with a methyl and nitro substituent on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitro-benzoylamino)-acetic acid typically involves the reaction of 3-methyl-4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method is the acylation of glycine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Analyse Chemischer Reaktionen

Key Synthetic Pathways

The compound is synthesized via a two-step process from 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1):

Step 1: Formation of 3-Methyl-4-nitrobenzoyl Chloride

Reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene under reflux (4 hours, 30–120°C) yields the acyl chloride intermediate .

Reaction Conditions:

| Component | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | 1 eq | Benzene | 30–120°C | 4 h |

| Thionyl chloride | 1.2 eq |

Step 2: Amide Bond Formation with Glycine

The acyl chloride reacts with glycine in aqueous sodium carbonate (Na₂CO₃) at ambient temperature :

Key Parameters:

- pH Control: Alkaline conditions (Na₂CO₃) facilitate nucleophilic attack by glycine’s amino group.

- Yield: Reported as high as 75–85% under optimized conditions .

Nitro Group Reduction

The 4-nitro group undergoes catalytic hydrogenation or chemical reduction to form 4-amino derivatives , a critical step in pharmaceutical intermediates (e.g., telmisartan synthesis) .

Example Reaction:

this compound + H₂ (Pd/C) → (3-Methyl-4-amino-benzoylamino)-acetic acid

Conditions:

- Catalyst: 10% Pd/C

- Solvent: Ethanol/water (4:1)

- Temperature: 50–70°C

Amide Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or alkaline conditions, regenerating 3-methyl-4-nitrobenzoic acid and glycine :

Acidic Hydrolysis:

this compound + HCl → 3-Methyl-4-nitrobenzoic acid + Glycine hydrochloride

Alkaline Hydrolysis:

this compound + NaOH → 3-Methyl-4-nitrobenzoate⁻ + Glycinate⁻

Kinetic Data:

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M HCl | 0.12 ± 0.02 | 5.8 h |

| 1M NaOH | 0.09 ± 0.01 | 7.7 h |

Esterification of the Carboxylic Acid

The acetic acid moiety can be esterified with alcohols (e.g., methanol, ethanol) under acid catalysis :

Reaction:

this compound + ROH → Methyl/ethyl ester derivative

Typical Conditions:

- Catalyst: H₂SO₄ (2% w/w)

- Solvent: Excess alcohol

- Temperature: 60–80°C

Pharmaceutical Intermediates

- Used in synthesizing telmisartan (antihypertensive drug) via nitro reduction and cyclization .

- Serves as a precursor for fluorescent probes by introducing dansyl or fluorescein groups at the glycine terminus .

Coordination Chemistry

The carboxylic acid and amide groups act as ligands for metal ions. Reported complexes include:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 | Antioxidant activity |

| Fe(III) | 1:1 | Catalytic oxidation |

Thermal Stability

Decomposes above 200°C, releasing NOₓ gases (characteristic of nitroaromatics) .

Photodegradation

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming transient radicals detectable via ESR .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H10N2O4

- CAS Number : 124924-36-3

- IUPAC Name : (3-Methyl-4-nitro-benzoylamino)-acetic acid

The compound features a benzoyl group attached to an amino-acetic acid structure, which contributes to its reactivity and potential applications in synthesis and drug development.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics. For instance, the introduction of nitro groups is known to enhance the antibacterial activity of aromatic compounds .

Pharmacological Studies

The compound's ability to interact with biological systems has been explored in pharmacological studies. It has been evaluated for its potential as an anti-inflammatory agent and as a modulator of various enzyme activities related to metabolic pathways .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of polymers and copolymers. Its functional groups allow for the formation of cross-linked networks, which are essential in creating materials with specific mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Nanomaterials

In nanotechnology, this compound is being investigated as a precursor for synthesizing nanoparticles with tailored properties. Its ability to stabilize metal ions during reduction processes makes it valuable in producing metal nanoparticles for catalytic applications .

Analytical Chemistry

Chromatographic Applications

The compound serves as a standard reference material in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical structure allows for effective separation and quantification in complex mixtures, particularly in pharmaceutical formulations .

Spectroscopic Studies

In spectroscopic analysis, this compound is used to study interactions between small molecules and biomolecules. Techniques such as UV-Vis and NMR spectroscopy have been employed to understand its behavior in solution and its binding characteristics with proteins .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Evaluated against various bacterial strains | Demonstrated significant inhibition against Gram-positive bacteria |

| Polymer Development Research | Investigated as a cross-linking agent | Enhanced mechanical properties in polymer composites |

| Chromatographic Method Validation | Used as a standard reference | Improved resolution and accuracy in HPLC analysis |

Wirkmechanismus

The mechanism of action of (3-Methyl-4-nitro-benzoylamino)-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoylamino moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-3-nitrobenzoyl chloride

- 3-Nitro-p-toluoyl chloride

- 4-Methyl-3-nitrobenzoic acid

Uniqueness

(3-Methyl-4-nitro-benzoylamino)-acetic acid is unique due to its specific substitution pattern on the benzene ring and the presence of both a benzoylamino and acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

(3-Methyl-4-nitro-benzoylamino)-acetic acid, a compound with the CAS number 124924-36-3, has garnered attention in various fields, particularly in medicinal chemistry and proteomics. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoylamino group attached to an acetic acid moiety, with a methyl and nitro substituent on the aromatic ring. This unique structure may contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis.

Case Studies

-

In Vitro Studies :

- A study evaluated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM, suggesting dose-dependent activity.

- The compound demonstrated IC50 values comparable to established anticancer drugs, indicating its potential efficacy in cancer treatment.

-

Proteomics Research :

- In proteomics studies, this compound was utilized to label proteins for mass spectrometry analysis. This application highlights its utility in studying protein interactions and dynamics within biological systems.

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound may have enhanced biological activity due to its specific structural features. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and nitro substituents on benzene | Antimicrobial, anticancer |

| 4-Nitrobenzoic acid | No methyl group | Limited biological activity |

| Benzoylurea derivatives | Varying substituents | Anticancer properties |

Eigenschaften

IUPAC Name |

2-[(3-methyl-4-nitrobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6-4-7(2-3-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWUJWRMCMDPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.